
2-(Dimethylamino)-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-6-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid catalyst like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the position ortho to the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the product is achieved through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Dimethylamino)-6-methylbenzoic acid.
Reduction: 2-(Dimethylamino)-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the dimethylamino group acts as an electron-donating group, enhancing the reactivity of the benzaldehyde moiety. This facilitates various electrophilic and nucleophilic reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure of the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the methyl group at the sixth position, resulting in different reactivity and applications.
6-Methylbenzaldehyde: Lacks the dimethylamino group, leading to reduced electron-donating effects and altered chemical behavior.
2-(Dimethylamino)-5-methylbenzaldehyde: The position of the methyl group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(Dimethylamino)-6-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8-5-4-6-10(11(2)3)9(8)7-12/h4-7H,1-3H3 |
Clave InChI |
AKHXGOYJLPIZPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


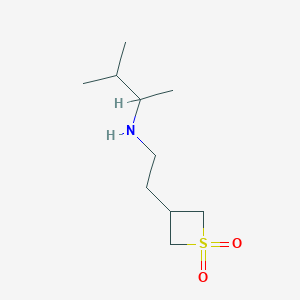
![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
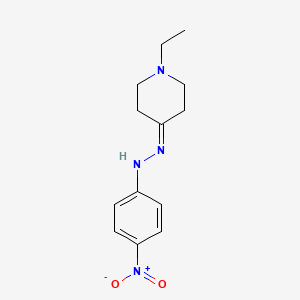
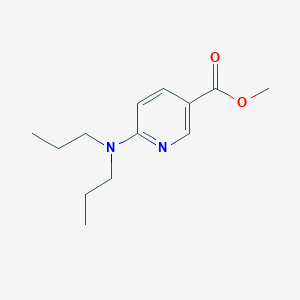
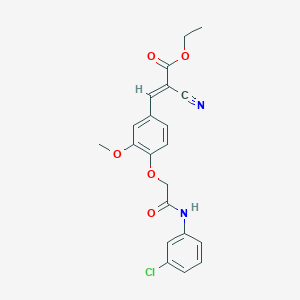
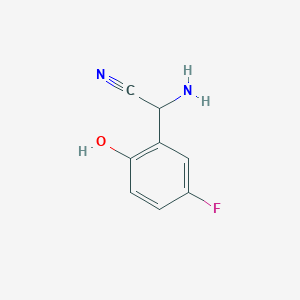
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

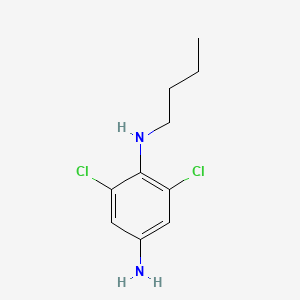

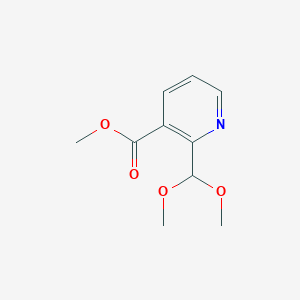
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)
